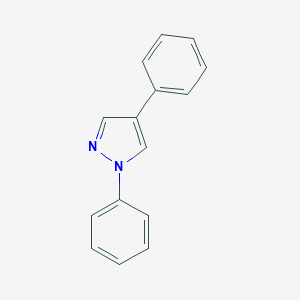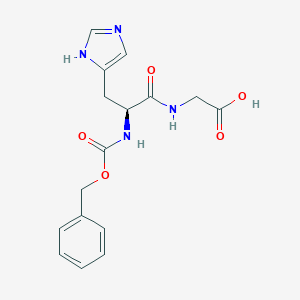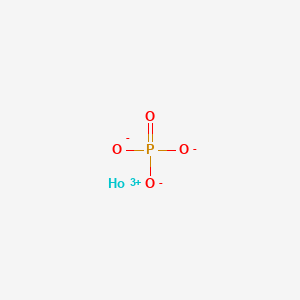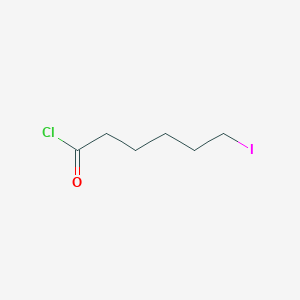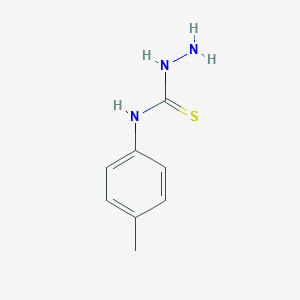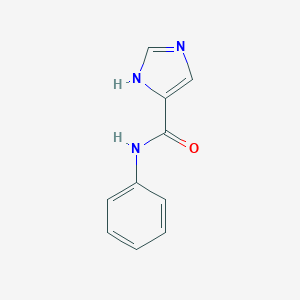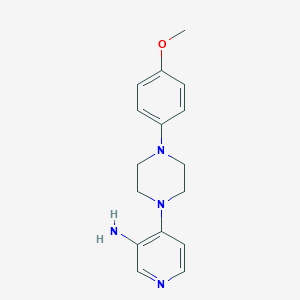
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-, commonly known as PAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyridine ring and a phenyl ring, and it has been found to have various applications in the field of biochemistry and pharmacology. The purpose of
作用机制
The mechanism of action of PAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PAP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
生化和生理效应
PAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAP has also been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, PAP has been found to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using PAP in lab experiments is its versatility. It can be used as a fluorescent probe, an anticancer agent, and a ligand for metal complexes. Additionally, PAP is relatively easy to synthesize and has a high yield. However, one of the limitations of using PAP is its potential toxicity. PAP has been found to be toxic to some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of PAP in scientific research. One direction is the development of PAP-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another direction is the synthesis of PAP analogues with improved anticancer properties and reduced toxicity. Additionally, the use of PAP as a ligand for the synthesis of metal complexes with novel properties and applications is an area of future research.
合成方法
The synthesis of PAP involves the reaction of 4-methoxybenzaldehyde with 3-amino-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is then reduced to obtain PAP. The yield of PAP can be increased by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
PAP has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. PAP has also been found to have anticancer properties, as it inhibits the growth of cancer cells. Additionally, PAP has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
属性
CAS 编号 |
14549-66-7 |
|---|---|
产品名称 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)- |
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC 名称 |
4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-13(3-5-14)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
InChI 键 |
YJFIEQCODBNRMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
其他 CAS 编号 |
14549-66-7 |
同义词 |
4-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



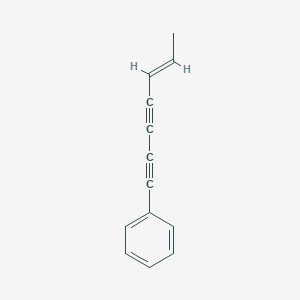
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
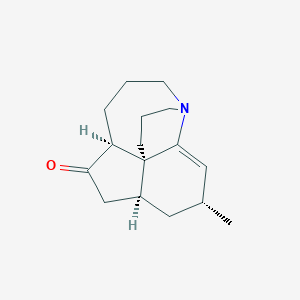
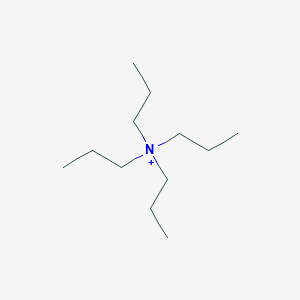
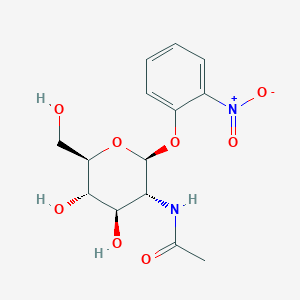
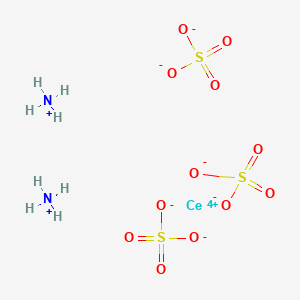
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
